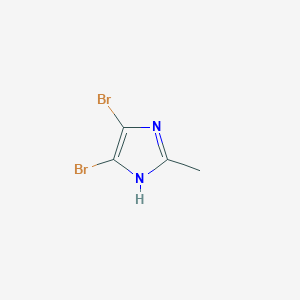
1-(氯甲基)-1H-苯并三唑
概述
描述
1-(Chloromethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The chloromethyl group attached to the nitrogen atom in the triazole ring makes this compound particularly interesting for various chemical applications. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
科学研究应用
1-(Chloromethyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and polymers.
作用机制
Target of Action
It is known that chloromethyl compounds typically react with organic substrates, particularly those containing active hydrogen atoms .
Mode of Action
1-(Chloromethyl)-1H-benzotriazole, like other chloromethyl compounds, is likely to undergo electrophilic substitution reactions . In these reactions, 1-(Chloromethyl)-1H-benzotriazole would act as an electrophile, interacting with nucleophilic sites on its targets . This interaction could lead to the replacement of a hydrogen atom on the target molecule with the 1-(Chloromethyl)-1H-benzotriazole, potentially altering the target’s properties or function .
Biochemical Pathways
It is known that electrophilic substitution reactions, such as those likely undergone by 1-(chloromethyl)-1h-benzotriazole, can have significant effects on biochemical pathways . For example, they can alter the structure and function of biomolecules, potentially disrupting normal cellular processes .
Pharmacokinetics
The properties of chloromethyl compounds, in general, suggest that they may be readily absorbed and distributed within the body due to their reactivity and small size . Their metabolism and excretion would likely depend on the specific biochemical reactions they undergo within the body .
Result of Action
The molecular and cellular effects of 1-(Chloromethyl)-1H-benzotriazole’s action would depend on its specific targets and the nature of its interactions with these targets. Given its likely mode of action as an electrophile, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-(Chloromethyl)-1H-benzotriazole could be influenced by various environmental factors. For example, the presence of other reactive substances could compete with 1-(Chloromethyl)-1H-benzotriazole for its targets, potentially affecting its efficacy . Additionally, factors such as temperature and pH could influence the rate and extent of its reactions .
生化分析
Biochemical Properties
The role of 1-(Chloromethyl)-1H-benzotriazole in biochemical reactions is not well-documented in the literature. It’s plausible that it may interact with certain enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions could be complex and multifaceted, potentially involving covalent or non-covalent bonding, and may be influenced by factors such as pH, temperature, and the presence of other molecules .
Cellular Effects
It’s possible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-benzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In industrial settings, the production of 1-(Chloromethyl)-1H-benzotriazole often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation Reactions: Products include benzotriazole-1-carboxaldehyde and benzotriazole-1-carboxylic acid.
Reduction Reactions: Products include methylbenzotriazole.
相似化合物的比较
1-(Bromomethyl)-1H-benzotriazole: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
1-(Hydroxymethyl)-1H-benzotriazole: Contains a hydroxymethyl group, making it more reactive towards certain nucleophiles.
1-(Methoxymethyl)-1H-benzotriazole: Contains a methoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 1-(Chloromethyl)-1H-benzotriazole is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in substitution reactions where the chlorine atom can be readily replaced by other functional groups .
属性
IUPAC Name |
1-(chloromethyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEROABGEVRIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391501 | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-96-1 | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloromethyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies exploring the biological activity of 1-(Chloromethyl)-1H-benzotriazole or its derivatives?
A2: While limited, some research explores the biological activity of 1-(Chloromethyl)-1H-benzotriazole derivatives. One study investigated the cytotoxicity of a photoactivatable tricarbonyl manganese(I) complex containing 1-(Chloromethyl)-1H-benzotriazole against leukemia cells []. This suggests potential applications in medicinal chemistry, but further research is necessary to fully understand the mechanism of action, efficacy, and safety profile of these compounds.
Q2: Can 1-(Chloromethyl)-1H-benzotriazole be used as a building block for synthesizing other compounds?
A3: Yes, 1-(Chloromethyl)-1H-benzotriazole serves as a versatile building block in organic synthesis. It can react with various nucleophiles, such as thiols and selenols, to form ligands []. These ligands, in turn, can complex with metal ions like silver(I) to generate catalysts used in organic reactions. For instance, silver(I) complexes with ligands derived from 1-(Chloromethyl)-1H-benzotriazole have shown promising activity in catalyzing A3 coupling reactions, which are valuable for synthesizing propargylamines [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)


![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)


